molecular formula C18H16F3N3OS B6103473 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(4-FLUOROPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(4-FLUOROPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B6103473
M. Wt: 379.4 g/mol
InChI Key: BELCKXSXRYRLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(4-FLUOROPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that features a pyrido[2,3-d]pyrimidinone core structure This compound is characterized by the presence of a sec-butyl group, a difluoromethyl group, a fluorophenyl group, and a sulfanyl group

Preparation Methods

The synthesis of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(4-FLUOROPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, typically starting with the construction of the pyrido[2,3-d]pyrimidinone core. . The sec-butyl and fluorophenyl groups are introduced through standard alkylation and arylation reactions, respectively. The sulfanyl group is typically introduced via thiolation reactions using appropriate sulfur-containing reagents.

Chemical Reactions Analysis

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(4-FLUOROPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(4-FLUOROPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(4-FLUOROPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular signaling pathways. Overall, the compound’s effects are mediated through a combination of binding interactions and chemical modifications of its targets .

Comparison with Similar Compounds

Similar compounds to 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(4-FLUOROPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include other fluorinated pyrido[2,3-d]pyrimidinones and difluoromethylated heterocycles. These compounds share structural similarities but differ in the specific functional groups attached.

Properties

IUPAC Name

1-butan-2-yl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3OS/c1-3-9(2)24-16-14(17(25)23-18(24)26)12(15(20)21)8-13(22-16)10-4-6-11(19)7-5-10/h4-9,15H,3H2,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELCKXSXRYRLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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